![molecular formula C10H11NO4 B1441477 Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 37704-45-3](/img/structure/B1441477.png)
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Overview
Description
“Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate” is a chemical compound with the CAS Number: 37704-45-3. Its molecular weight is 209.2 .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate”. The InChI code for this compound is "1S/C10H11NO4/c1-15-10(14)9-6-3-2-4-11(6)8(13)5-7(9)12/h2-5H2,1H3" .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results .Scientific Research Applications
Pharmacological Research
This compound has potential applications in pharmacological research due to its structural similarity to compounds that interact with cannabinoid receptors . It could be used to synthesize analogs that act as ligands for the cannabinoid type 2 receptor (CB2), which are of interest for their therapeutic potential in treating diseases like osteoarthritis .
Chemical Synthesis
As a reactant in chemical synthesis, this compound can be utilized to create a variety of heterocyclic compounds. Its reactivity could be explored in reactions such as the Vilsmeier reaction, which is used to form carbon-carbon bonds in the synthesis of conjugated carbocycles and heterocycles .
Biological Studies
Indole derivatives, to which this compound is related, have shown diverse biological activities. They can be used in studies to understand biological processes or as a starting point for the development of drugs with pharmacological activity .
Agricultural Chemistry
The structure of this compound suggests that it could be modified to create derivatives that mimic plant hormones like indole-3-acetic acid. These derivatives could be used to study plant growth and development or as agricultural chemicals to enhance crop yields .
Safety and Toxicology
Given its chemical properties, this compound can be used in safety and toxicology studies to understand its effects on biological systems. Its hazard statements and precautionary statements provide a basis for assessing its potential risks and safe handling procedures .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)9-6-3-2-4-11(6)8(13)5-7(9)12/h5,12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBGMQGVKHQEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=O)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715926 | |
Record name | Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37704-45-3 | |
Record name | Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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